Home > Products > Screening Compounds P97650 > CRTh2 antagonist 2
CRTh2 antagonist 2 -

CRTh2 antagonist 2

Catalog Number: EVT-1603239
CAS Number:
Molecular Formula: C26H23ClN4O3
Molecular Weight: 474.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“CRTh2 antagonist 2” is a selective and potent antagonist for the Chemoattractant receptor-homologous molecule expressed on T H 2 cells (CRTH2), with an IC50 of ≤10 nM . CRTH2 is a receptor for prostaglandin D2 (PGD2) and is expressed on various cell types including eosinophils, mast cells, and basophils . CRTH2 and PGD2 are involved in allergic inflammation and eosinophil activation .


Synthesis Analysis

The development of different synthetic routes to “CRTh2 antagonist 2” has been reported . The initial aziridine opening/cyclodehydration strategy was directly amenable to the first GMP deliveries of “CRTh2 antagonist 2”, streamlining the transition from milligram to kilogram-scale production . A more scalable and cost-effective manufacturing route to “CRTh2 antagonist 2” was later engineered .


Molecular Structure Analysis

The crystal structures of human CRTH2 with two antagonists reveal a semi-occluded pocket covered by a well-structured amino terminus and different binding modes of chemically diverse CRTH2 antagonists .


Chemical Reactions Analysis

CRTH2 binds to prostaglandin D2 . This binding is involved in allergic inflammation and eosinophil activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “CRTh2 antagonist 2” include its molecular formula (C26H23ClN4O3) and molecular weight (474.94) .

2-(2-Benzoyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (Compound 5)

  • Compound Description: This compound served as the initial lead compound in the development of Setipiprant/ACT-129968. It exhibited a favorable drug-like profile and CRTh2 antagonist activity, but its potency and oral bioavailability required improvement. []
  • Relevance: Compound 5 shares the core 3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid structure with Setipiprant/ACT-129968. The key difference is the substitution at the 2-position of the indole ring. While Setipiprant/ACT-129968 features a 1-naphthoyl group, compound 5 has a benzoyl group at this position. []

(trans)-X,Y-Dihydroxy-X,Y-dihydronaphthoyl Analogues of Setipiprant/ACT-129968

  • Compound Description: These compounds were synthesized to investigate the metabolic oxidation pathways of Setipiprant/ACT-129968, specifically focusing on the regio- and enantioselectivity of the naphthyl group's oxidation. []
  • Relevance: These analogues are structurally related to Setipiprant/ACT-129968 by retaining the core structure but incorporating dihydroxy modifications at various positions (X,Y) on the naphthyl group. This alteration mimics the metabolic oxidation observed in Setipiprant/ACT-129968. []

X-Hydroxy-naphthoyl Analogues of Setipiprant/ACT-129968

  • Compound Description: Similar to the dihydroxy analogues, these compounds were synthesized to further elucidate the metabolic fate of Setipiprant/ACT-129968 and to confirm the structures of specific metabolites observed in clinical studies. []
  • Relevance: These analogues maintain the core structure of Setipiprant/ACT-129968 but feature a single hydroxyl group at different positions (X) on the naphthyl group. This structural change reflects the monohydroxylated metabolites identified in Setipiprant/ACT-129968 metabolism. []

2-(2-((trans)-3,4-Dihydroxy-3,4-dihydronaphthalene-1-carbonyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (Metabolite M7)

  • Compound Description: Identified as a major metabolite of Setipiprant/ACT-129968 in clinical studies. It exists as two enantiomers with a 68% ee in favor of the (+)-(3S,4S)-M7 enantiomer. []
  • Relevance: Metabolite M7 is a dihydrodiol metabolite of Setipiprant/ACT-129968, formed by the addition of two hydroxyl groups to the 3,4-position of the naphthyl ring. []

2-(2-((trans)-5,6-Dihydroxy-5,6-dihydronaphthalene-1-carbonyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (Metabolite M9)

  • Compound Description: Another major metabolite of Setipiprant/ACT-129968 found in clinical samples. It also exists as two enantiomers, with a 44% ee favoring the (+)-(5S,6S)-M9 enantiomer. []
  • Relevance: Metabolite M9 is also a dihydrodiol metabolite of Setipiprant/ACT-129968. In this case, the two hydroxyl groups are added to the 5,6-position of the naphthyl ring. []

2-(8-Fluoro-2-(5-hydroxy-1-naphthoyl)-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetic Acid (Metabolite M3)

  • Compound Description: Identified as a minor metabolite of Setipiprant/ACT-129968 in clinical research. []
  • Relevance: Metabolite M3 is a monohydroxylated metabolite of Setipiprant/ACT-129968, formed by the addition of a single hydroxyl group at the 5-position of the naphthyl ring. []

2-(8-Fluoro-2-(4-hydroxy-1-naphthoyl)-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetic Acid (Metabolite M13)

  • Compound Description: A minor metabolite of Setipiprant/ACT-129968 observed in clinical studies. []
Overview

CRTh2 antagonist 2, also referred to as a specific compound targeting the chemoattractant receptor-homologous molecule expressed on T helper 2 cells, is part of a broader class of pharmacological agents that inhibit the activity of this receptor. The CRTh2 receptor plays a significant role in mediating inflammatory responses, particularly in allergic reactions and conditions such as asthma, chronic obstructive pulmonary disease, and atopic dermatitis. The antagonism of this receptor is considered a promising therapeutic strategy due to its involvement in the recruitment and activation of immune cells associated with type 2 inflammation.

Source and Classification

CRTh2 antagonist 2 is classified under the category of small molecule drugs specifically designed to block the CRTh2 receptor. This receptor is a G-protein-coupled receptor that interacts primarily with prostaglandin D2, a lipid mediator involved in allergic responses. The development of CRTh2 antagonists has gained traction due to their potential in treating various allergic and inflammatory diseases by modulating immune responses.

Synthesis Analysis

The synthesis of CRTh2 antagonist 2 involves several methodologies aimed at optimizing potency and selectivity for the CRTh2 receptor. Various synthetic routes have been explored, including:

  • High-Throughput Screening: Initial identification of potent compounds often utilizes high-throughput screening methods to evaluate large libraries of potential antagonists against the CRTh2 receptor.
  • Chemical Modifications: Structural modifications, such as the introduction of tetrazole groups instead of traditional carboxylic acids, have been shown to enhance binding affinity and metabolic stability. For instance, tetrazole-containing compounds have demonstrated significantly higher affinities (Ki < 10 nM) compared to their carboxylic acid counterparts .
  • Catalytic Methods: Recent approaches have employed various catalytic methods involving different metals to facilitate specific chemical transformations necessary for synthesizing these antagonists .
Molecular Structure Analysis

The molecular structure of CRTh2 antagonist 2 typically features a core structure that allows for effective interaction with the CRTh2 receptor. While specific structural data for CRTh2 antagonist 2 may not be universally available, compounds in this class often include:

  • Core Functional Groups: These may include heterocycles like tetrazoles or imidazoles that contribute to receptor binding.
  • Substituents: Variations in substituents on the aromatic rings or aliphatic chains can significantly influence pharmacokinetics and binding affinity.

Quantitative structure-activity relationship (QSAR) models have been developed to predict how changes in molecular structure affect biological activity, indicating that steric and electronic properties are crucial for efficacy .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing CRTh2 antagonist 2 can include:

  • Formation of Heterocycles: Reactions that form tetrazole rings from nitriles are common, providing a pathway to create more stable and potent antagonists.
  • Functional Group Transformations: Modifications such as oxidation or reduction may be employed to fine-tune the properties of lead compounds.
  • Purification Techniques: Advanced purification methods are crucial to isolate the desired compound from reaction mixtures, ensuring high purity necessary for biological evaluation.
Mechanism of Action

CRTh2 antagonist 2 functions by binding to the CRTh2 receptor, inhibiting its activation by prostaglandin D2. This blockade prevents downstream signaling pathways that would otherwise promote:

  • Chemotaxis: Inhibition of eosinophil and basophil recruitment to sites of inflammation.
  • Cytokine Production: Reduction in the release of type 2 cytokines such as interleukin-4, interleukin-5, and interleukin-13, which are pivotal in sustaining allergic inflammation .

Data from pharmacological studies indicate that effective antagonism can significantly reduce airway inflammation in asthma models, supporting its therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of CRTh2 antagonist 2 can vary based on its specific molecular structure but generally include:

  • Solubility: Many compounds exhibit moderate solubility in organic solvents but may require formulation strategies for optimal bioavailability.
  • Stability: Stability profiles are assessed under various conditions (e.g., pH, temperature) to ensure compound integrity during storage and use.
  • Melting Point and Boiling Point: These properties are critical for characterizing the compound's behavior under different conditions.

Analyses often include spectral methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.

Applications

CRTh2 antagonist 2 has significant applications in scientific research and therapeutic development:

  • Asthma Treatment: Its primary application lies in managing asthma by reducing airway inflammation and improving lung function.
  • Allergic Rhinitis Management: The compound may also be beneficial in treating allergic rhinitis by modulating immune responses.
  • Research Tool: As a selective antagonist, it serves as a valuable tool for studying the role of the CRTh2 receptor in various biological processes related to inflammation and allergy.

Properties

Product Name

CRTh2 antagonist 2

IUPAC Name

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

InChI

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33)

InChI Key

CUNNBJJEJUDKNN-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.